molecular formula C5H8BN B7944317 Pyridin-1-ium-1-yltrihydroborate

Pyridin-1-ium-1-yltrihydroborate

Cat. No.: B7944317
M. Wt: 92.94 g/mol
InChI Key: LPGWNCNRGQANGC-UHFFFAOYSA-N
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Description

It is a derivative of pyridine, a basic heterocyclic organic compound, and features a trihydroborate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridin-1-ium-1-yltrihydroborate typically involves the hydroboration of pyridine. One efficient method is the inverse hydroboration of pyridine with a diboron compound and a proton source under basic and catalyst-free conditions. This process involves the addition of a boryl anion to pyridine, forming an N-boryl pyridyl anion complex, which is then protonated to yield this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable hydroboration reactions. These methods leverage the availability of pyridine derivatives and diboron compounds, ensuring efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

Pyridin-1-ium-1-yltrihydroborate undergoes various chemical reactions, including:

    Hydroboration: The addition of boron-hydrogen bonds to unsaturated organic compounds.

    Reduction: The compound can act as a reducing agent in organic synthesis.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include diboron compounds, proton sources, and basic conditions. For example, the reaction between pyridine, potassium methoxide, and bis(pinacolato)diboron in the presence of 18-crown-6 and methanol in tetrahydrofuran (THF) is a typical setup .

Major Products Formed

The major products formed from reactions involving this compound include multi-substituted N-H 1,4-dihydropyridine derivatives, which are valuable in various chemical syntheses .

Scientific Research Applications

Pyridin-1-ium-1-yltrihydroborate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Pyridin-1-ium-1-yltrihydroborate involves the addition of a boryl anion to pyridine, forming an N-boryl pyridyl anion complex. This complex is then protonated to yield the final product. The compound’s effects are mediated through its ability to participate in hydroboration and reduction reactions, which are crucial in various chemical processes .

Comparison with Similar Compounds

Properties

IUPAC Name

pyridin-1-ium-1-ylboranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8BN/c6-7-4-2-1-3-5-7/h1-5H,6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPGWNCNRGQANGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[BH3-][N+]1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8BN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

92.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110-51-0
Record name Pyridine-borane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110-51-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine borane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110510
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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